2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol This compound features a piperazine ring substituted with a tetrahydrofuran-2-ylmethyl group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of tetrahydrofuran-2-ylmethyl chloride with piperazine, followed by the addition of ethylene oxide to introduce the ethan-1-ol group. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the tetrahydrofuran moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the tetrahydrofuran-2-ylmethyl group and the ethan-1-ol group, which may confer distinct chemical and biological properties. This uniqueness makes it
Properties
IUPAC Name |
2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h11,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIXFJYIXUPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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